molecular formula C19H18N2O3 B5076241 Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5076241
M. Wt: 322.4 g/mol
InChI Key: XTXVIQWVFGHLRD-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of benzyl acetoacetate with urea and an aromatic aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrimidines and their derivatives, which can have enhanced biological activities .

Scientific Research Applications

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes .

Biological Activity

Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 60750-23-4) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on various studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₈N₂O₃
Molecular Weight322.358 g/mol
LogP3.715
PSA (Polar Surface Area)67.43 Ų

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have reported the compound's potential as an antimicrobial agent. It has shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and inhibiting essential metabolic pathways. For instance, a study demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In particular, it has shown promise against breast and colon cancer cell lines by inhibiting proliferation and promoting cell cycle arrest .

Anti-inflammatory Effects

Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity has been linked to its ability to modulate signaling pathways such as NF-kB and MAPK .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Signal Transduction Modulation : It may alter signaling cascades that regulate inflammation and apoptosis.
  • Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, influencing intracellular targets.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including benzyl 6-methyl-2-oxo-4-phenyl derivatives. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

Study on Anticancer Activity

In vitro assays conducted on human breast cancer cell lines revealed that treatment with benzyl 6-methyl-2-oxo-4-phenyl compounds resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be around 15 µM, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

benzyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXVIQWVFGHLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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